

ST 1535: A Technical Overview of In Vitro Neuroprotection Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies investigating the neuroprotective potential of **ST 1535**, a selective sigma-2 (σ_2) receptor ligand. While direct in vitro neuroprotection studies on **ST 1535** are not extensively available in publicly accessible literature, this document synthesizes the existing data on its biological activity, particularly its interaction with the σ_2 receptor and its effects on neuronal-like cells. The information presented herein is crucial for designing future neuroprotection-focused studies and understanding the therapeutic potential of **ST 1535**.

Core Concepts: The Sigma-2 Receptor and Neuroprotection

The sigma-2 (σ_2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising target for therapeutic intervention in a range of neurological disorders. Activation or modulation of the σ_2 receptor has been shown to be neuroprotective in various experimental models. The proposed mechanisms for this neuroprotection include the modulation of intracellular calcium levels, reduction of oxidative stress, and interference with pro-apoptotic pathways. Ligands that selectively target the σ_2 receptor are therefore of significant interest for the development of novel neuroprotective agents.

ST 1535: A Selective Sigma-2 Receptor Ligand

ST 1535 has been identified as a potent and selective ligand for the σ_2 receptor. Its biological activity has been characterized primarily through receptor binding assays and in vitro studies on cancer cell lines, which can provide valuable insights into its potential effects on neuronal cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **ST 1535** and its interactions.

Table 1: Receptor Binding Affinity of **ST 1535**

Receptor Subtype	K _i (nM)	Radioligand	Tissue/Cell Line	Reference
Sigma-2 (σ_2)	1.8 ± 0.3	--INVALID-LINK-- -pentazocine	Rat liver	
Sigma-1 (σ_1)	118 ± 15	--INVALID-LINK-- -pentazocine	Guinea pig brain	

K_i (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity.

Table 2: In Vitro Antiproliferative Activity of **ST 1535**

Cell Line	IC ₅₀ (μM)	Assay Type	Reference
SK-N-SH (human neuroblastoma)	10.1 ± 1.2	Cell Viability Assay (MTT)	

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

This section details the methodologies used to generate the quantitative data presented above. These protocols can serve as a foundation for designing in vitro neuroprotection assays for **ST 1535**.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of **ST 1535** for sigma-1 and sigma-2 receptors.

Protocol:

- Tissue/Cell Preparation:
 - For σ_2 receptor binding, membranes from rat liver are prepared.
 - For σ_1 receptor binding, membranes from guinea pig brain are prepared.
 - Tissues are homogenized in a sucrose buffer and centrifuged to isolate the membrane fraction.
- Binding Assay:
 - Membrane preparations are incubated with a specific radioligand ([--INVALID-LINK--](#) pentazocine) and varying concentrations of the test compound (**ST 1535**).
 - To differentiate between σ_1 and σ_2 binding, a masking ligand is used. For σ_2 binding, (+)-pentazocine is used to saturate σ_1 sites.
 - Incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
- Separation and Detection:
 - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
 - The filters are washed with cold buffer to remove non-specific binding.

- The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis:
 - The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the K_i value using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of **ST 1535** on the viability and proliferation of neuronal-like cells.

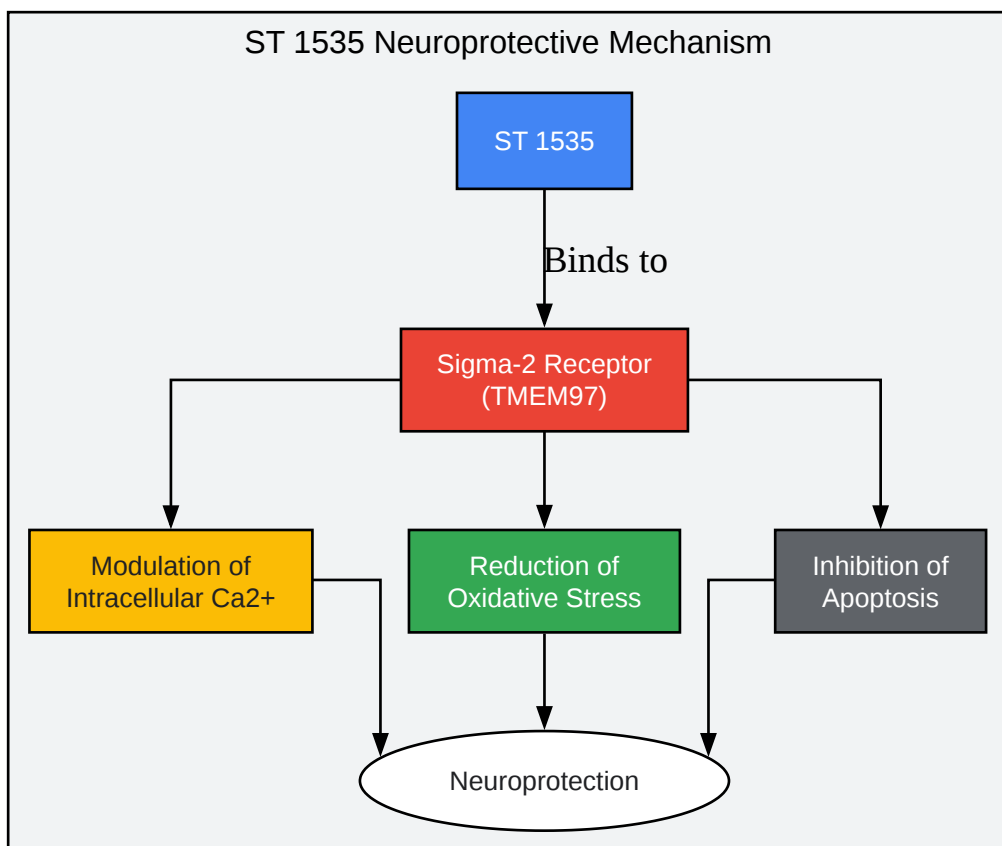
Protocol:

- Cell Culture:
 - SK-N-SH human neuroblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
 - Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment:
 - Cells are treated with various concentrations of **ST 1535** for a specified period (e.g., 72 hours).
- MTT Incubation:
 - After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
 - The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization:
 - The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

- Absorbance Measurement:
 - The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
 - The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

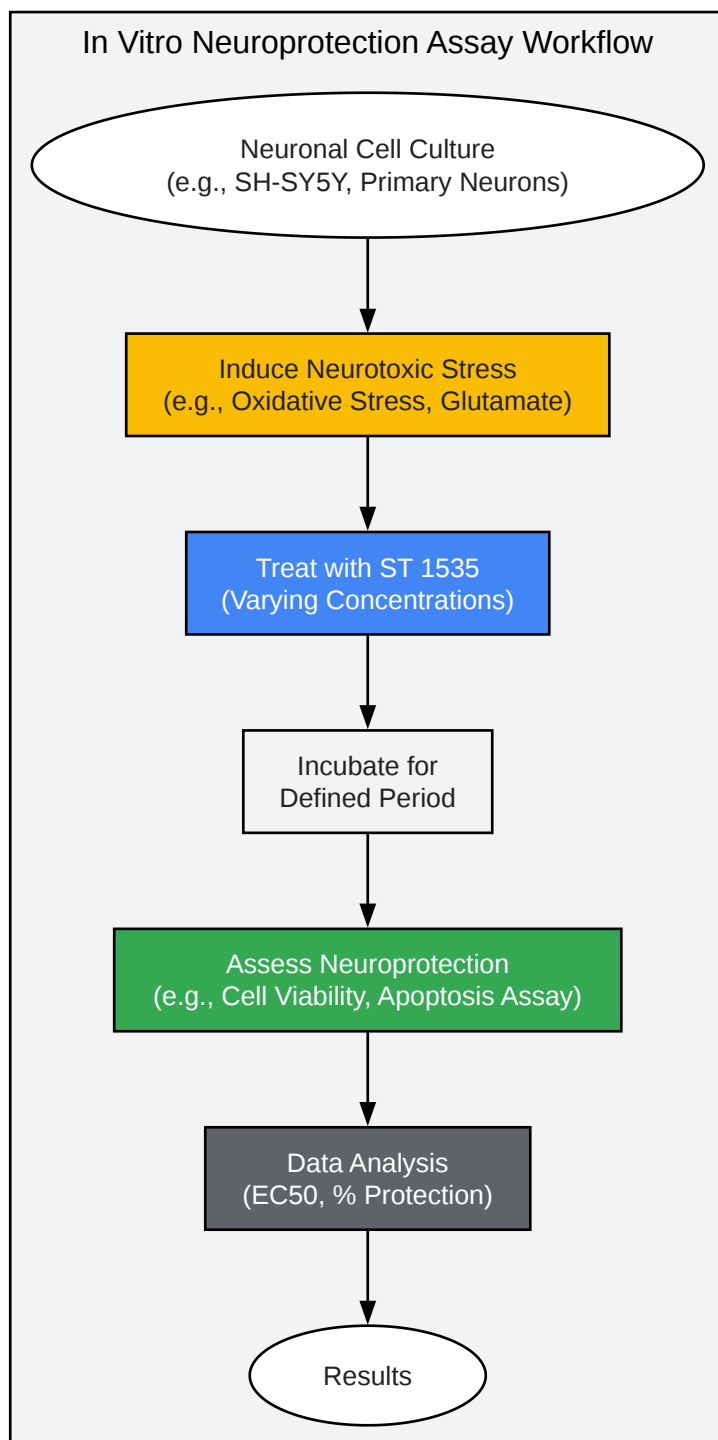
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the potential signaling pathways involved in $\sigma 2$ receptor-mediated neuroprotection and a typical experimental workflow for evaluating the neuroprotective effects of **ST 1535**.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **ST 1535**-mediated neuroprotection.

[Click to download full resolution via product page](#)

Caption: A logical workflow for an in vitro neuroprotection assay.

- To cite this document: BenchChem. [ST 1535: A Technical Overview of In Vitro Neuroprotection Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682632#st-1535-neuroprotection-studies-in-vitro\]](https://www.benchchem.com/product/b1682632#st-1535-neuroprotection-studies-in-vitro)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com